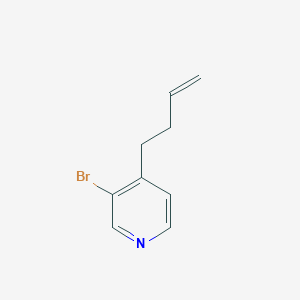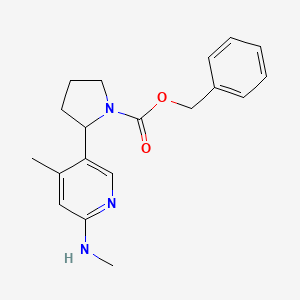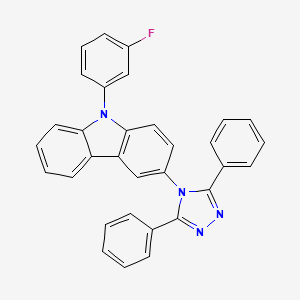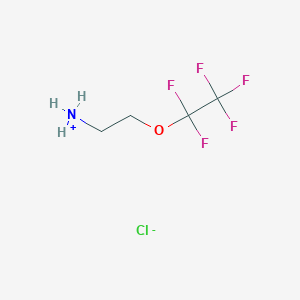
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a fluorophenyl group attached to a butan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 3-methylbutan-1-amine in the presence of a suitable catalyst, such as sodium borohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield secondary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Introduction of various substituents on the fluorophenyl group.
Aplicaciones Científicas De Investigación
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(2-fluorophenyl)-3-methylbutan-1-amine
- (1S)-1-(4-chlorophenyl)-3-methylbutan-1-amine
- (1S)-1-(4-bromophenyl)-3-methylbutan-1-amine
Uniqueness
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications, particularly in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C11H17ClFN |
|---|---|
Peso molecular |
217.71 g/mol |
Nombre IUPAC |
(1S)-1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m0./s1 |
Clave InChI |
URPSAJXBQGFIHY-MERQFXBCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C1=CC=C(C=C1)F)N.Cl |
SMILES canónico |
CC(C)CC(C1=CC=C(C=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)





![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)


![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)



